molecular formula C15H20N2O6 B023664 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate CAS No. 65615-89-6

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate

Cat. No. B023664
CAS RN: 65615-89-6
M. Wt: 324.33 g/mol
InChI Key: OIPSJKHEYTWZBQ-LBPRGKRZSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes starting from simple precursors. For example, a method has been developed for synthesizing (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate in natural product synthesis, through esterification, amine protection, and thiol protection steps, achieving an overall yield of 67% (Qin et al., 2014). This highlights the complexity and the careful planning required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate is often analyzed using spectroscopic techniques. The structure of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was confirmed using IR, 1H-NMR, 13C-NMR, 2D NMR spectroscopy, ESI-MS, and HRMS, demonstrating the importance of these techniques in confirming the molecular structure of complex organic compounds (Lentini et al., 2019).

Scientific Research Applications

  • It is useful in synthesizing extended amide-linked oligomers (Peterson et al., 1999).

  • The compound (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, synthesized from it, may be used in chemical research due to its high diastereoselectivity and reactivity (Yoshida et al., 1996).

  • It is a key intermediate in the natural product Biotin, which is involved in the metabolic cycle and catalytic fixation of carbon dioxide in the biosphere (Qin et al., 2014).

  • Synthesized compounds exhibit significant antioxidant, anti-inflammatory, and antiulcer activity (Subudhi & Sahoo, 2011).

  • The enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), derived from it, are useful in synthesizing neuroexcitants (Pajouhesh et al., 2000).

  • The crystal structure of the compound reveals the role of N-methylation as a determinant of peptide conformation (Jankowska et al., 2002).

  • It can be used in the synthesis of various compounds, such as fused pyridones, pyrimidones, and pyrazoles (Baš et al., 2001).

  • The synthesized (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate provides insights into structure and fluorescence properties (Memeo et al., 2014).

  • The synthesized 4H-1,4-benzothiazine derivatives can be used for synthesis of various compounds (Kobayashi et al., 2006).

  • The synthesized isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester can be used as a vibrational reporter of local environments (Bazewicz et al., 2011).

properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(19)16-12(13(18)22-4)9-10-5-7-11(8-6-10)17(20)21/h5-8,12H,9H2,1-4H3,(H,16,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPSJKHEYTWZBQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate

Synthesis routes and methods

Procedure details

To a mixture of the compound (1.15 g) obtained in Example 63, diethyl ether (6 ml) and methanol (14 ml), a solution of trimethylsilyldiazomethane in n-hexane (2.0 M, 7.4 ml) was added and the resulting mixture was stirred at room temperature for 16 h. The reaction solution was concentrated under reduced pressure to give the titled compound quantitatively.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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